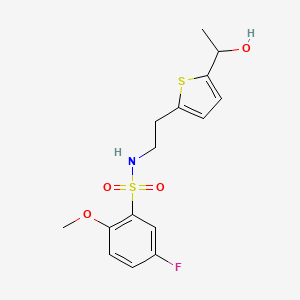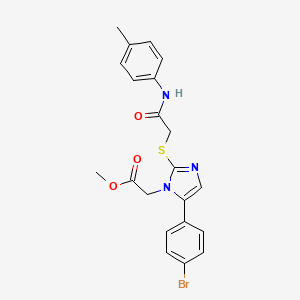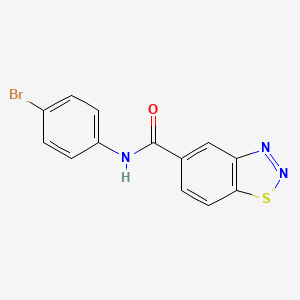
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is particularly significant in the realm of carbon-carbon bond formation reactions due to the unique reactivity of the zinc-carbon bond. Its molecular formula is C9H16INO2Zn, and it has a molecular weight of 362.52.
Méthodes De Préparation
The preparation of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) involves the reaction of tert-butyl pyrrolidin-4-ide-1-carboxylate with zinc iodide. The synthetic route typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) undergoes various types of reactions, primarily involving carbon-carbon bond formation. Some of the key reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 1-N-Boc-pyrrolidin-3-ylzinc iodide with aryl or vinyl halides in the presence of a palladium catalyst.
Negishi Coupling: In this reaction, 1-N-Boc-pyrrolidin-3-ylzinc iodide reacts with organic halides (aryl or vinyl) in the presence of a palladium catalyst to form new carbon-carbon bonds.
Kumada-Corriu Coupling: This reaction utilizes 1-N-Boc-pyrrolidin-3-ylzinc iodide with aryl, vinyl, or alkyl electrophiles in the presence of a nickel or palladium catalyst.
Hiyama Coupling: In this reaction, 1-N-Boc-pyrrolidin-3-ylzinc iodide acts as a stoichiometric reductant, facilitating the activation of the silicon-halogen bond in organosilanes.
Applications De Recherche Scientifique
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.
Medicinal Chemistry: The compound is used to create bioactive molecules with target selectivity, particularly those containing the pyrrolidine ring.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) primarily involves the formation of carbon-carbon bonds through various coupling reactions. The zinc-carbon bond in the compound acts as a nucleophile, reacting with electrophilic organic halides in the presence of a catalyst (usually palladium or nickel). This results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) can be compared with other organozinc reagents, such as:
Diethylzinc: Used in similar coupling reactions but has different reactivity and selectivity.
Dimethylzinc: Another organozinc reagent with distinct properties and applications.
Phenylzinc iodide: Used in the synthesis of biaryl compounds but with different reaction conditions and outcomes.
The uniqueness of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) lies in its ability to participate in a wide range of coupling reactions with high functional group tolerance and stereochemical control.
Propriétés
IUPAC Name |
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.HI.Zn/c1-9(2,3)12-8(11)10-6-4-5-7-10;;/h4H,5-7H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGHGSSQYYXSK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[CH-]C1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)





![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)
![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)
![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)
